molecular formula C8H14O B7770085 2,2-Dimethylcyclohexanone CAS No. 1333-44-4

2,2-Dimethylcyclohexanone

Cat. No.: B7770085
CAS No.: 1333-44-4
M. Wt: 126.20 g/mol
InChI Key: KNSPBSQWRKKAPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylcyclohexanone is an organic compound with the molecular formula C8H14O. It is a sterically hindered ketone, characterized by the presence of two methyl groups attached to the second carbon of the cyclohexanone ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

As a sterically hindered ketone, it may interact with various enzymes and proteins in biochemical reactions . The nature of these interactions would depend on the specific enzymes and proteins involved, as well as the conditions under which the reactions occur.

Molecular Mechanism

It is known to participate in the Mg-TiCl4-catalyzed CH2-transfer reaction

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethylcyclohexanone can be synthesized through several methods. One common method involves the alkylation of cyclohexanone with methyl iodide in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an anhydrous solvent like toluene .

Industrial Production Methods: In industrial settings, this compound is produced using a similar alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethylcyclohexanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Dimethylcyclohexanone has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethylcyclohexanone is unique due to its steric hindrance, which affects its chemical reactivity and selectivity. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .

Properties

IUPAC Name

2,2-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2)6-4-3-5-7(8)9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNSPBSQWRKKAPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870859
Record name 2,2-Dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193-47-1, 1333-44-4
Record name 2,2-Dimethylcyclohexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333444
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethylcyclohexanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethylcyclohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30870859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylcyclohexanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-DIMETHYLCYCLOHEXANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2-Dimethylcyclohexanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JP29SV6ZY9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the molecular formula and weight of 2,2-Dimethylcyclohexanone?

A1: The molecular formula of this compound is C8H14O, and its molecular weight is 126.20 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific data isn't provided in the abstracts, 13C–13C 1-bond coupling constants were utilized to study structural changes in oxime derivatives of this compound undergoing Beckmann fragmentation. [] This suggests NMR studies have been conducted on the compound and its derivatives.

Q3: How can this compound be synthesized?

A3: One approach involves the reaction of 2-methylcyclohexanone with ethyl formate, followed by alkylation with n-butyl bromide. This method produces this compound alongside byproducts like 2-formyl-6-n-butyl-6-methylcyclohexanone. []

Q4: Can this compound undergo methylenation reactions?

A4: Yes, this compound can be effectively methylenated using dichloromethane (CH2Cl2) in the presence of Mg/TiCl4/THF. This reaction is particularly useful for enolizable or sterically hindered ketones. []

Q5: What are the stereochemical implications of reactions involving this compound?

A5: Studies on the gas-phase pinacol rearrangement of cis- and trans-1,2-dimethylcyclohexane-1,2-diols, which yield this compound as a product, highlight the influence of stereochemistry on reaction outcomes. The ratio of ring contraction to methyl/hydroxyl migration varies depending on the starting diol's stereochemistry. []

Q6: Can this compound be used to synthesize heterocyclic compounds?

A6: Yes, reacting 2,2-dimethyl-5-(1,2-epoxypropyl)cyclohexanone (a derivative) with t-BuOK in DMSO unexpectedly yielded products containing additional carbon atoms, some incorporating the DMSO molecule itself. This highlights the potential of this compound derivatives in constructing diverse cyclic structures. []

Q7: What are the applications of this compound in total synthesis?

A7: this compound serves as a valuable chiral building block in synthesizing various natural products. Notable examples include:

  • (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone: A key intermediate in the synthesis of (−)-K-76, a complement inhibitor. []
  • Optically active diterpenes: A precursor for (4aR, 10aS)-(—)-8-Methoxy-1,1,4a-trimethyl-2-oxo-1,2,3,4,4a,9,10,10a-octahydrophenanthrene, a crucial intermediate. []
  • (-)-Warburganal: An insect antifeedant synthesized from this compound in 20 steps. []
  • (−)-Subersic acid: A sponge-derived inhibitor of human 15-lipoxygenase, synthesized using this compound. []
  • (+)-Hongoquercin B: A weakly antibacterial fungal metabolite, synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []
  • Ancistrofuran enantiomers: Defensive compounds synthesized from (S)-3-hydroxy-2,2-dimethylcyclohexanone. []
  • Stephacidin B: An antiproliferative alkaloid synthesized from 4,4-(ethylenedioxy)-2,2-dimethylcyclohexanone in 18 steps. []

Q8: How does the presence of the two methyl groups in this compound affect its reactivity?

A8: The two methyl groups at the 2-position introduce significant steric hindrance. This influences the regio- and stereoselectivity of reactions involving this compound. For instance, in the synthesis of stephacidin B, the steric bulk of the gem-dimethyl group dictated the stereochemical outcome of a key N-(tert-butoxycarbonyl)-5-(isopropylsulfonyloxymethyl)-2,3-dihydropyrrole electrophilic attack. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.